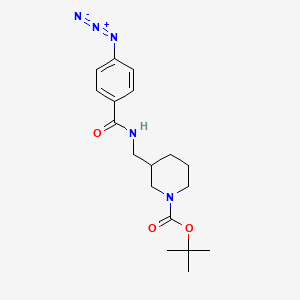
tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 3-azetidinone derivatives, which are then functionalized to introduce the azido and benzamido groups. The reaction conditions often involve the use of protecting groups such as tert-butyl to ensure selective reactions at specific sites on the molecule .
Analyse Des Réactions Chimiques
tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Applications De Recherche Scientifique
tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Chemical Biology: The compound is used in the study of biological systems, often as a probe to investigate enzyme activities or protein interactions.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This property makes it useful as a biochemical probe or as a precursor in the synthesis of bioactive compounds .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-iodoazetidine-1-carboxylate:
tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate: This derivative contains a bromomethyl group, which can participate in different types of chemical reactions compared to the azido group.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound has a cyanomethylene group, which provides different chemical properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl 3-[(4-azidobenzoyl)amino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-8-12(9-20)17-13(21)10-4-6-11(7-5-10)18-19-16/h4-7,12H,8-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFOTHCNRXIIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine](/img/structure/B8230484.png)
![Methyl 1-[(3-bromophenyl)methyl]imidazole-4-carboxylate](/img/structure/B8230485.png)

![5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8230500.png)
![1-[(4-Methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid](/img/structure/B8230505.png)
![(3S,6S)-3-[(4-iodophenyl)methyl]-1,6-dimethylpiperazine-2,5-dione](/img/structure/B8230516.png)

![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)






